DAPE Fails to Activate PP2A, in Contrast to DLPE and DPPE, Mitigating Off-Target Insulin Signaling Interference
In a direct, head-to-head cell-free assay, DAPE demonstrated a critical functional difference from its comparators DLPE and DPPE. The study measured the activity of protein phosphatase 2A (PP2A) in the presence of various PE species at a concentration of 10 µM. DAPE had no significant effect on PP2A activity, while DLPE and DPPE significantly enhanced PP2A activity [1].
| Evidence Dimension | Protein Phosphatase 2A (PP2A) Activity |
|---|---|
| Target Compound Data | No significant effect on PP2A activity |
| Comparator Or Baseline | DLPE (1,2-dilinoleoyl-sn-glycero-3-phosphoethanolamine) and DPPE (1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine) significantly enhanced PP2A activity |
| Quantified Difference | Qualitative difference: inactive vs. active. DLPE and DPPE were potent enhancers; DAPE was inert. |
| Conditions | Cell-free PP2A activity assay, 10 µM lipid concentration |
Why This Matters
For researchers studying insulin signaling or other PP2A-dependent pathways, using DAPE as a membrane component or control lipid ensures that observed effects are not confounded by unintended activation of this critical phosphatase.
- [1] Tsuchiya, A., Kanno, T., & Nishizaki, T. (2014). Dipalmitoleoylphosphoethanolamine as a PP2A Enhancer Obstructs Insulin Signaling by Promoting Ser/Thr Dephosphorylation of Akt. Cellular Physiology and Biochemistry, 34(3), 617–627. DOI: 10.1159/000363027 View Source
